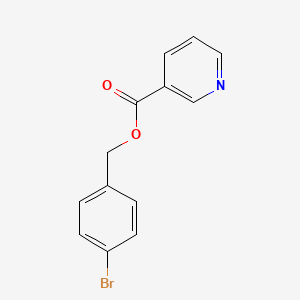
2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide is a chemical compound widely used in scientific research for its unique properties. This compound is a white crystalline solid with a molecular formula of C15H12F4NO2. It is also known as PFBT and is used in various research studies due to its ability to bind to specific receptors in the body.
作用機序
The mechanism of action of 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide involves its ability to bind to specific receptors in the body. PFBT binds to the GABAA receptor, which is a type of receptor that is involved in the regulation of anxiety and sedation. By binding to this receptor, PFBT can modulate its activity and affect the physiological and biochemical processes associated with it.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide are mainly related to its ability to modulate the activity of the GABAA receptor. PFBT has been shown to enhance the activity of the GABAA receptor, leading to an increase in the inhibitory neurotransmitter GABA. This can result in sedation and anxiolytic effects.
実験室実験の利点と制限
The advantages of using 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide in lab experiments include its ability to selectively bind to specific receptors in the body, its stability, and its availability. However, the limitations of using PFBT include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide in scientific research. One direction is the development of new drugs that target the GABAA receptor using PFBT as a molecular probe. Another direction is the study of the effects of PFBT on other receptors in the body. Additionally, the use of PFBT in imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) could provide new insights into the function of specific receptors in the body.
Conclusion:
In conclusion, 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide is a valuable compound in scientific research due to its ability to selectively bind to specific receptors in the body. Its stability and availability make it a useful tool in various studies related to neuroscience, pharmacology, and medicinal chemistry. However, its potential toxicity and the need for careful handling and disposal should be taken into consideration. The future directions for the use of PFBT in scientific research are promising and could lead to the development of new drugs and imaging techniques.
合成法
The synthesis of 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide involves the reaction of 4-methoxybenzylamine with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base. The reaction takes place in anhydrous conditions and is carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure PFBT.
科学的研究の応用
2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide is widely used in scientific research due to its ability to selectively bind to specific receptors in the body. It is used in various studies related to neuroscience, pharmacology, and medicinal chemistry. PFBT is used as a molecular probe to study the function of specific receptors in the body and to develop new drugs that target these receptors.
特性
IUPAC Name |
2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c1-22-9-4-2-8(3-5-9)7-20-15(21)10-6-11(16)13(18)14(19)12(10)17/h2-6H,7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEACBGJLBEFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)




![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)